molecular formula C8H7F3N2O3 B3046057 4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE CAS No. 1187933-19-2

4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE

Cat. No.: B3046057
CAS No.: 1187933-19-2
M. Wt: 236.15
InChI Key: STBDXCULUSZTMT-UHFFFAOYSA-N
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Description

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate is a chemical compound with the molecular formula C6H6N2O·C2HF3O2. It is also known by its synonym, 4-Aminonicotinaldehyde 2,2,2-trifluoroacetate . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of 4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate involves synthetic routes that typically include the reaction of 4-Amino-Pyridine-3-Carbaldehyde with trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The pathways involved in its action depend on the specific context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate can be compared with other similar compounds like:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.

Properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.C2HF3O2/c7-6-1-2-8-3-5(6)4-9;3-2(4,5)1(6)7/h1-4H,(H2,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBDXCULUSZTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-19-2
Record name 3-Pyridinecarboxaldehyde, 4-amino-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
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4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
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4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
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4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE

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